4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Protection in Synthetic Chemistry
4-Hydroxy-3-(trifluoromethyl)benzaldehyde's derivatives have been utilized in regioselective protection of hydroxyl groups in synthetic chemistry. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was accomplished with various protecting groups, indicating potential applications in complex organic syntheses (Plourde & Spaetzel, 2002).
Catalysis and Chemical Reactions
This compound derivatives have been involved in catalysis and novel chemical reactions. For instance, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes utilized specific directing groups and external nucleophiles, highlighting a nuanced approach in catalytic processes (Xiao-Yang Chen, Ozturk, & Sorensen, 2017).
Material Science and Crystal Growth
In the field of material science, this compound derivatives have been used in crystal growth for applications like second harmonic generation, especially in the ultraviolet and near-infrared wavelength regions, demonstrating their significance in optical technologies (O. P. Singh et al., 2001).
Synthesis and Characterization of Novel Compounds
Significant research has been conducted in the synthesis and characterization of new derivatives of this compound. This includes the creation of compounds with potential antioxidant activities and other physicochemical properties of interest in various scientific fields (Yüksek et al., 2015).
Fluorescent Materials
Research into the development of fluorescent materials has involved derivatives of this compound. The synthesis of novel polymers containing these derivatives has shown promising results in terms of fluorescence and thermal stability, indicating potential applications in optoelectronics (Neilson, Budy, Ballato, & Smith, 2008).
Novel Syntheses and Structural Studies
Further research includes novel syntheses and detailed structural studies of this compound derivatives. This research often involves exploring new synthetic pathways and characterizing the resulting compounds, contributing to our understanding of their potential applications (Hafeez et al., 2019).
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427391 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-98-5 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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